(5-Ethoxy-1H-indazol-6-yl)boronic acid - 2304634-56-6

(5-Ethoxy-1H-indazol-6-yl)boronic acid

Catalog Number: EVT-3045458
CAS Number: 2304634-56-6
Molecular Formula: C9H11BN2O3
Molecular Weight: 206.01
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

Compound Description: BMS-599626 is a potent and selective dual inhibitor of human epidermal growth factor receptor (HER) 1 and HER2 kinases. [] It demonstrates excellent biochemical potency and kinase selectivity, leading to its selection as a clinical candidate for the treatment of solid tumors due to its favorable pharmacokinetic profile and robust in vivo activity in HER1 and HER2-driven tumor models. []

Relevance: BMS-599626 shares the core indazole structure with (5-Ethoxy-1H-indazol-6-yl)boronic acid. The presence of various substituents on the indazole core in BMS-599626 exemplifies the potential for modification and functionalization of the indazole scaffold for developing targeted therapeutics. []

Reference:

tert-Butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate

Compound Description: This compound is a crucial intermediate in the synthesis of PRO1, an mTOR-targeted PROTAC molecule. [, ] It is synthesized through a palladium-catalyzed Suzuki reaction. [, ]

Relevance: While this compound doesn't directly share the indazole core with (5-Ethoxy-1H-indazol-6-yl)boronic acid, it highlights the use of transition metal-catalyzed cross-coupling reactions, like the Suzuki reaction, which could also be employed for modifying and elaborating the indazole scaffold of the main compound. [, ]

(1H-Indazol-1-yl)methanol derivatives

Compound Description: This class of compounds arises from the reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid. [] These derivatives have been characterized by multinuclear NMR and crystallography. []

Relevance: These derivatives highlight the reactivity of the indazole nitrogen atoms, particularly the N1 position. (5-Ethoxy-1H-indazol-6-yl)boronic acid possesses a similar reactive site at the N1 position, providing a potential site for further modification. []

Reference:

N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)carbamide

Compound Description: This compound is prepared through a multi-step synthesis involving the formation of a boric acid ester intermediate. [] The method described offers high yield and purity, making it suitable for industrial production. []

Relevance: This compound demonstrates the synthetic utility of boric acid ester intermediates in the preparation of complex indazole derivatives. Similar strategies could potentially be applied to (5-Ethoxy-1H-indazol-6-yl)boronic acid, leveraging its boronic acid functionality for the construction of diverse molecules. []

Reference:

2-[2-[1-(4-Chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5-dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl]ethoxy]butanoic acid (L-699,333)

Compound Description: L-699,333 is a potent inhibitor of 5-lipoxygenase (5-LO), showcasing promising potential for treating asthma and inflammatory diseases. [] It exhibits high selectivity for 5-LO and demonstrates efficacy in various animal models of inflammatory conditions. []

Relevance: This compound, while not containing an indazole group, highlights the exploration of heterocyclic ring systems for developing selective enzyme inhibitors. The structural diversity and potential for further modification showcased by L-699,333 provide inspiration for designing and optimizing indazole-based inhibitors like those that could be derived from (5-Ethoxy-1H-indazol-6-yl)boronic acid. []

Reference:

Methyl and ethyl 3-(isoxazol-3-yl)propanoates and 3-(1H-pyrazol-3-yl)propanoates

Compound Description: These compounds represent a new type of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate. They are efficiently synthesized from levulinic acid through a heterocyclization strategy. []

Relevance: These compounds demonstrate the potential of incorporating heterocyclic moieties, such as isoxazole and pyrazole, into biologically relevant scaffolds. These heterocycles could be linked to the indazole core of (5-Ethoxy-1H-indazol-6-yl)boronic acid through appropriate chemical transformations, leading to novel hybrid molecules with potentially interesting properties. []

Reference:

1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

Compound Description: This indazole derivative exhibits significant inhibitory activity against various cancer cell lines. [] The compound was synthesized through a three-step process involving the formation of a cyclopropane-1,1-dicarboxamide scaffold. []

Relevance: This compound highlights the potential of indazole derivatives as anti-cancer agents. The study emphasizes the impact of various substituents on the indazole core on biological activity. This information is valuable for understanding the structure-activity relationships of indazoles and could guide the modification of (5-Ethoxy-1H-indazol-6-yl)boronic acid to potentially develop new indazole-based anticancer drugs. []

Reference:

N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)benzenesulfonamide derivatives & N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)benzenesulfonamide derivatives

Compound Description: These compounds are synthesized from 1-(2-halopyrimidin-4-yl)-5-nitro-1H-indazole and various aryl sulfonyl chlorides. [, ] They have shown promising antifungal, antibacterial, and antioxidant activities, making them potential candidates for developing new therapeutic agents. [, ]

Relevance: These derivatives showcase the synthetic versatility of the indazole core, particularly the C5 position, where modifications can introduce diverse functional groups. Both series of compounds share a structural similarity with (5-Ethoxy-1H-indazol-6-yl)boronic acid in terms of the indazole nucleus and the presence of a substituent at the C5 or C6 position. This similarity suggests that the boronic acid group in the main compound could potentially be replaced with a benzenesulfonamide group or similar functionalities, expanding its potential applications. [, ]

References:

5-(1H-indol-2-yl)-1- and 2-methyl-6,7-dihydro-2H-indazole isomers

Compound Description: This research describes a regiospecific synthesis of these isomers using different synthetic strategies. [] The 1-methyl isomer was produced through a palladium-catalyzed Suzuki coupling, while the 2-methyl isomer was synthesized via a lithium reagent addition followed by dehydration. []

Relevance: These isomers highlight the regiospecificity in indazole chemistry and the importance of controlling the position of substituents on the indazole core. This knowledge is valuable for modifying (5-Ethoxy-1H-indazol-6-yl)boronic acid, as it emphasizes the need for selective reactions to target specific positions on the indazole ring system. []

Reference:

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416) & (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: These compounds are potent and selective spleen tyrosine kinase (SYK) inhibitors developed for treating severe asthma. [] They share a similar structure, differing only in the bicyclic moiety. []

Relevance: BI 1342561 incorporates a 2,3-dimethyl-2H-indazole moiety, demonstrating the potential of indazoles as building blocks in drug design. The presence of a tert-butyl group in both compounds, along with the detailed description of deuterium-labeled analogs, highlights the importance of metabolic considerations in drug development. This information could be valuable for designing modifications of (5-Ethoxy-1H-indazol-6-yl)boronic acid to improve its metabolic stability and pharmacokinetic properties. []

Reference:

Asymmetric core-expanded BOPYOs

Compound Description: These borondifluoride-(Z)-1,3-di(1H-pyrrol-2-yl)but-2-en-1-one derivatives are synthesized through BF3•OEt2-induced self-condensation and coordination reactions. [] They show promise as near-infrared dyes with acid-responsive properties. []

Relevance: While structurally dissimilar to (5-Ethoxy-1H-indazol-6-yl)boronic acid, the research on asymmetric core-expanded BOPYOs emphasizes the versatility of boron-containing compounds in diverse applications, particularly in fluorescence-based sensing and imaging. This highlights the potential of the boronic acid functionality in the main compound for exploring applications beyond traditional synthetic chemistry. []

Reference:

Derivatives of 3-(indol-3-yl)propionic acid

Compound Description: These derivatives are amide derivatives formed through reaction with 5'-amino-2',5'-dideoxyuridine and 5'-amino-5'-deoxy-2',3'-O-ethoxymethyliden-6-azauridine. [] The resulting compounds exhibit inhibitory activity against thymidine incorporation into cell DNA. []

Relevance: While containing an indole rather than an indazole moiety, these compounds demonstrate the potential of heterocycle-containing carboxylic acids for biological activity. This suggests that (5-Ethoxy-1H-indazol-6-yl)boronic acid, after conversion to the corresponding carboxylic acid, could similarly be functionalized to explore its biological potential. []

Reference:

4-({5-[4-fluoro-1-(2H-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile (73) & 4-({5-[4-chloro-1-(2H-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile (74)

Compound Description: These non-nucleotide small molecules are potent and selective inhibitors of CD73, an enzyme involved in purinergic signaling and implicated in tumor immune evasion. [] These compounds exhibit a competitive binding mode with CD73. []

Relevance: Both 73 and 74 share a core indazole structure with (5-Ethoxy-1H-indazol-6-yl)boronic acid, highlighting the potential of indazoles as pharmacophores for CD73 inhibition. Their design and optimization demonstrate the possibility of generating potent and selective inhibitors by modifying the indazole scaffold. This provides valuable insight for exploring the development of CD73 inhibitors based on (5-Ethoxy-1H-indazol-6-yl)boronic acid through targeted structural modifications. []

Reference:

2,5(6)-substituted benzimidazole derivatives

Compound Description: This class of compounds, designed using computational methods, shows promise as inhibitors of Escherichia coli DNA gyrase B. [] These derivatives are synthesized via palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions. []

Relevance: Though benzimidazoles are structurally distinct from indazoles, these derivatives exemplify the use of computational drug design and palladium-catalyzed cross-coupling reactions for synthesizing novel bioactive molecules. These strategies could be applied to design and synthesize novel derivatives of (5-Ethoxy-1H-indazol-6-yl)boronic acid for targeting specific biological targets. []

Reference:

Pyridinyl-substituted aldehyde and pyridone phosphoric esters

Compound Description: These phosphoric esters are produced through a Cu(OTf)2-catalyzed Pudovik reaction-phospha-Brook rearrangement sequence using pyridinyl-substituted aldehyde or pyridone with diarylphosphonates and -phosphinates. []

Relevance: This study highlights a Lewis acid-catalyzed approach for synthesizing phosphoric esters, potentially offering a milder alternative to base-catalyzed methods. This methodology could be investigated for its applicability in synthesizing phosphoric ester derivatives of (5-Ethoxy-1H-indazol-6-yl)boronic acid, particularly when dealing with base-sensitive functional groups on the indazole scaffold. []

Reference:

6-Ethoxy-2H-[1,2,4]triazino[4,3-c]quinazoline-3,4-dione & 6-Ethoxy-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one

Compound Description: These compounds are produced by reacting 2-ethoxy-4-hydrazinoquinazoline with diethyl oxalate and ethyl chloroacetate, respectively. [] They belong to the quinazoline class of compounds, known for their wide range of pharmacological activities. []

Relevance: While not containing an indazole ring, these compounds are examples of heterocyclic systems closely related to indazoles. The study highlights the diversity of chemical transformations possible with hydrazine-containing heterocycles. This knowledge could be applicable for modifying (5-Ethoxy-1H-indazol-6-yl)boronic acid, as it could potentially be transformed into hydrazine derivatives, opening pathways to various triazole or triazine-fused indazole systems. []

Reference:

(R)-(E)-2-(4-(2-(5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)-1H-pyrazol-1-yl)ethanol (LY2874455)

Compound Description: LY2874455 is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs). [] This small molecule exhibits broad-spectrum antitumor activity in various tumor xenograft models and is being evaluated for its clinical potential. []

Relevance: LY2874455 features an indazole core structure similar to (5-Ethoxy-1H-indazol-6-yl)boronic acid, demonstrating the applicability of indazole derivatives in targeting FGFRs. The specific substitution pattern on the indazole ring in LY2874455 provides insight into the structural features crucial for FGFR inhibition. This information could guide the modification of (5-Ethoxy-1H-indazol-6-yl)boronic acid for the potential development of new FGFR inhibitors. []

Reference:

Novel Di-triazoles and 4-Arylidene Amino 4,5 Dihydro-1H-[1,2,4]triazole-5-one Derivatives

Compound Description: These compounds are synthesized from N'-1-ethoxy-2-thiophen-2-yl-ethylydene hydrazino carboxylic acid ethyl ester and diamines or aldehydes. [] They exhibit antifungal activity, particularly against yeast fungi. []

Relevance: Although these compounds do not contain an indazole moiety, they highlight the synthesis of structurally diverse triazole derivatives with potential antifungal properties. This research suggests that exploring the triazole-functionalization of (5-Ethoxy-1H-indazol-6-yl)boronic acid could be a valuable avenue for generating novel antifungal agents. []

Reference:

4-[2-[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]-ethoxy]benzoic acid (CDIBA)

Compound Description: CDIBA is a chemical inhibitor of cytosolic phospholipase A2 (cPLA2), an enzyme involved in tumor angiogenesis. [] It demonstrated efficacy in delaying tumor growth and reducing tumor size in mouse models of brain and lung cancer. []

Relevance: This compound highlights the significance of indazole-like structures, specifically indoles, in targeting key enzymes involved in tumor development. The antiangiogenic properties of CDIBA suggest that exploring the development of cPLA2 inhibitors based on (5-Ethoxy-1H-indazol-6-yl)boronic acid could be a promising direction for anticancer research. Modifying the main compound to incorporate structural features similar to CDIBA might lead to new compounds with anti-angiogenic activity. []

Reference:

Tezosentan (Ro 61-0612)

Compound Description: Tezosentan is an endothelin (ET) receptor antagonist designed for parenteral use in treating acute pathological conditions associated with vasospasm. [] It exhibits high water solubility and potent inhibitory activity against both ET-1 and sarafotoxin S6c-induced contractions. []

Relevance: Although structurally distinct from (5-Ethoxy-1H-indazol-6-yl)boronic acid, the development of tezosentan highlights the importance of optimizing physiochemical properties, such as water solubility, for therapeutic applications. This is relevant for (5-Ethoxy-1H-indazol-6-yl)boronic acid, as modulating its structure to improve its solubility and pharmacokinetic profile could enhance its potential as a drug candidate. []

Reference:

1,3,2‐Dioxaborolane, 2‐[(E)‐3‐chloro‐1‐propen‐1‐yl]‐4,4,5,5‐tetramethyl

Compound Description: This reagent is used for preparing α-substituted allylboronates and serves as an electrophilic vinyl boron species in various synthetic transformations. []

Relevance: This compound exemplifies a boronic ester reagent, highlighting the diverse applications of boron-containing compounds in organic synthesis. While structurally different from (5-Ethoxy-1H-indazol-6-yl)boronic acid, this reagent emphasizes the importance of boronic acid derivatives as valuable synthetic tools. This underscores the potential of the main compound as a starting material for further elaboration and derivatization, leveraging its boronic acid functionality. []

Reference:

Novel Triazol Compounds Containing a Thiophen Ring

Compound Description: These compounds, synthesized from a thiophene-containing hydrazine derivative, have demonstrated potential as antifungal agents. [] The study focuses on the synthesis and characterization of these triazole derivatives and their antifungal activity against various fungi. []

Relevance: These compounds, while not directly incorporating an indazole moiety, showcase the exploration of heterocyclic systems, specifically thiophene-containing triazoles, for antifungal activity. This research suggests that (5-Ethoxy-1H-indazol-6-yl)boronic acid, with appropriate modifications, could be transformed into triazole-containing indazole derivatives, potentially leading to novel compounds with antifungal properties. []

Reference:

(Pivaloyloxy)methyl and (±)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl esters of 2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11194) & 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974)

Compound Description: These esters are prodrugs of CV-11194 and CV-11974, potent angiotensin II (AII) receptor antagonists. [] These prodrugs were designed to improve the oral bioavailability of the parent compounds, enhancing their efficacy as antihypertensive agents. []

Relevance: These prodrug strategies, while applied to benzimidazole derivatives, illustrate the principle of utilizing esterification to enhance the pharmacokinetic properties of carboxylic acids. This concept could be relevant for modifying (5-Ethoxy-1H-indazol-6-yl)boronic acid. Converting the boronic acid to a carboxylic acid and then synthesizing prodrug esters could potentially improve its bioavailability and therapeutic efficacy. []

Reference:

Ro 61-1790

Compound Description: Ro 61-1790 is a potent and selective endothelin A (ETA) receptor antagonist, designed for parenteral use in treating conditions involving vasospasm, such as subarachnoid hemorrhage. [] It exhibits high water solubility and a long-lasting antihypertensive effect in animal models. []

Relevance: The development of Ro 61-1790 highlights the importance of selectivity in targeting specific receptor subtypes for therapeutic efficacy. While structurally distinct from (5-Ethoxy-1H-indazol-6-yl)boronic acid, this research emphasizes the need to consider selectivity profiles when designing and modifying indazole derivatives for specific biological targets. Understanding the structure-activity relationships of indazoles and their interactions with different receptors is crucial for developing targeted therapies. []

Reference:

Resorcin[4]arene-Functionalized Triazolium Salts

Compound Description: These bulky triazolium salts are synthesized from resorcin[4]arene scaffolds and are used as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl chlorides with aryl boronic acids. []

Relevance: This study highlights the application of triazolium salts as ligands in transition metal catalysis, particularly in the Suzuki-Miyaura coupling reaction. While structurally different from (5-Ethoxy-1H-indazol-6-yl)boronic acid, this research suggests that the boronic acid functionality of the main compound could potentially be converted into a triazolium salt, making it a potential ligand for palladium-catalyzed cross-coupling reactions. []

Reference:

Properties

CAS Number

2304634-56-6

Product Name

(5-Ethoxy-1H-indazol-6-yl)boronic acid

IUPAC Name

(5-ethoxy-1H-indazol-6-yl)boronic acid

Molecular Formula

C9H11BN2O3

Molecular Weight

206.01

InChI

InChI=1S/C9H11BN2O3/c1-2-15-9-3-6-5-11-12-8(6)4-7(9)10(13)14/h3-5,13-14H,2H2,1H3,(H,11,12)

InChI Key

ONTRZBNGYOXECR-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(C=C1OCC)C=NN2)(O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.